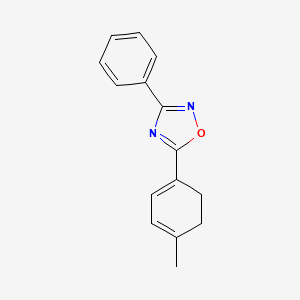
5-(4-Methylcyclohexa-1,3-dien-1-yl)-3-phenyl-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Methylcyclohexa-1,3-dien-1-yl)-3-phenyl-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a 4-methylcyclohexa-1,3-dien-1-yl group and a phenyl group attached to the oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylcyclohexa-1,3-dien-1-yl)-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a hydrazide with a nitrile oxide, which leads to the formation of the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
5-(4-Methylcyclohexa-1,3-dien-1-yl)-3-phenyl-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and cyclohexadiene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to various substituted oxadiazoles with different functional groups.
科学的研究の応用
Chemistry
In chemistry, 5-(4-Methylcyclohexa-1,3-dien-1-yl)-3-phenyl-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, derivatives of this compound are being explored for their potential as drug candidates. The oxadiazole ring is a common motif in many pharmaceuticals, and modifications to the this compound structure could lead to the development of new drugs with improved efficacy and safety profiles.
Industry
In industry, this compound may be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it a valuable component in various industrial applications.
作用機序
The mechanism of action of 5-(4-Methylcyclohexa-1,3-dien-1-yl)-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to changes in their activity. For example, the compound may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate signaling pathways related to cell growth and apoptosis.
類似化合物との比較
Similar Compounds
1,3-Cyclohexadiene: An isomer of cyclohexadiene with similar structural features.
1,4-Cyclohexadiene: Another isomer of cyclohexadiene with different chemical properties.
Phenyl-1,2,4-oxadiazole: A compound with a similar oxadiazole ring but different substituents.
Uniqueness
5-(4-Methylcyclohexa-1,3-dien-1-yl)-3-phenyl-1,2,4-oxadiazole is unique due to the presence of both a cyclohexadiene ring and a phenyl group attached to the oxadiazole ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
919117-75-2 |
|---|---|
分子式 |
C15H14N2O |
分子量 |
238.28 g/mol |
IUPAC名 |
5-(4-methylcyclohexa-1,3-dien-1-yl)-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H14N2O/c1-11-7-9-13(10-8-11)15-16-14(17-18-15)12-5-3-2-4-6-12/h2-7,9H,8,10H2,1H3 |
InChIキー |
XJPMOAORKGPKBV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(CC1)C2=NC(=NO2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Acetamido-4-methylphenyl)(acetyl)amino]ethyl acetate](/img/structure/B14202825.png)
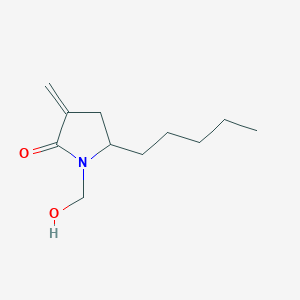
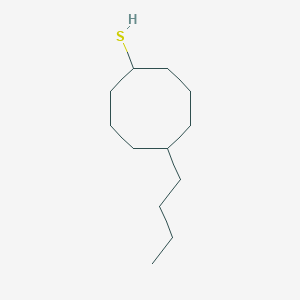
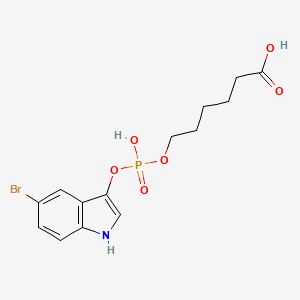
![5-Oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14202851.png)
![(6-Chloro-1H-indol-3-yl)[4-(4-nitrophenyl)piperidin-1-yl]methanone](/img/structure/B14202852.png)
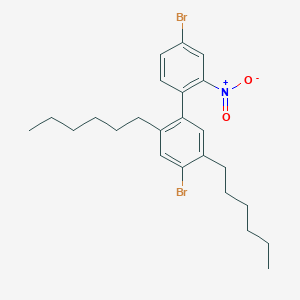
![Silane, [[2-(3,3-dimethyloxiranyl)-1-phenylethyl]dioxy]triethyl-](/img/structure/B14202863.png)
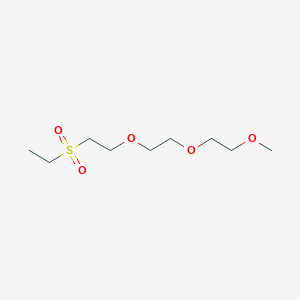
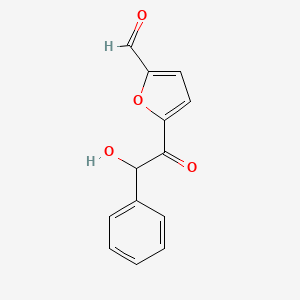
![Methyl {4-[2-([1,1'-biphenyl]-2-yl)ethenyl]phenyl}acetate](/img/structure/B14202887.png)


